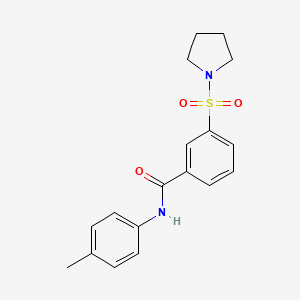

![molecular formula C22H27N3O4 B5537366 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5537366.png)

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of molecules similar to N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide involves multi-step chemical processes, including the condensation and cyclization reactions. For instance, a novel series of derivatives bearing the adamantane moiety were synthesized through direct condensation/cyclization reactions, showcasing the methodology applicable to the target compound (Soselia et al., 2020).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like X-ray diffraction, revealing functionalized oxadiazoles with distinct substituents that contribute to their chemical properties and reactivity. The structure of these compounds often features a C-shaped conformation, with molecules forming dimers via specific interactions (El-Emam et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds like N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide can be inferred from related studies. These compounds participate in various chemical reactions, including acylation and condensation, leading to diverse derivatives with potential biological activities (El-Emam et al., 2004).

Physical Properties Analysis

The physical properties of related adamantane-containing compounds, such as solubility, melting points, and thermal stability, have been extensively studied. These studies provide insights into the behavior of these compounds under different conditions, contributing to their understanding and potential applications (Chern et al., 1998).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability, and interactions with various reagents, can be analyzed through experimental and theoretical studies. Investigations on the N-substituted derivatives of adamantane reveal their interaction patterns and the nature of noncovalent interactions, offering valuable information for further chemical modifications and applications (El-Emam et al., 2020).

Applications De Recherche Scientifique

Antimicrobial Activities

The compounds synthesized from adamantane-1-carbohydrazide, which include structures similar to N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide, have demonstrated potent broad-spectrum antimicrobial activity. This includes effectiveness against both Gram-positive and Gram-negative bacteria, as well as against the yeast-like pathogenic fungus Candida albicans. These findings are significant for developing new antimicrobial agents (El-Emam et al., 2012).

Synthesis and Characterization in Polymer Applications

A diimide-dicarboxylic acid containing the adamantyl group was synthesized and used to prepare polyamide-imides. These polymers demonstrated good solubility in various solvents and formed transparent, flexible, and tough films. They exhibited high thermal stability and glass transition temperatures, making them potentially useful in high-performance material applications (Liaw et al., 2001).

Anti-Proliferative Activities in Cancer Research

N-Mannich bases of 1,3,4-oxadiazole, which are structurally related to N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide, have been assessed for their anti-proliferative activity against various human cancer cell lines. These compounds have shown potential in inhibiting the growth of cancer cells, marking their significance in the field of cancer research (Al-Wahaibi et al., 2021).

Anti-HIV Activity

Some derivatives of 1,3,4-oxadiazole, similar to the compound , have demonstrated significant anti-HIV activity. This activity was measured against HIV-1, indicating potential therapeutic applications in treating HIV infection (El-Emam et al., 2004).

Propriétés

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-27-17-4-3-16(8-18(17)28-2)20-24-19(29-25-20)12-23-21(26)22-9-13-5-14(10-22)7-15(6-13)11-22/h3-4,8,13-15H,5-7,9-12H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUYQAPSFDOUOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)C34CC5CC(C3)CC(C5)C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]adamantane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5537283.png)

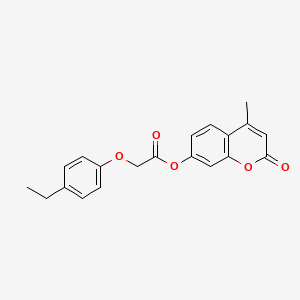

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-methoxyphenyl)propanamide hydrochloride](/img/structure/B5537303.png)

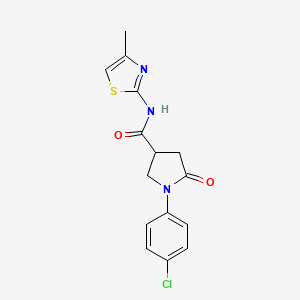

![3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5537319.png)

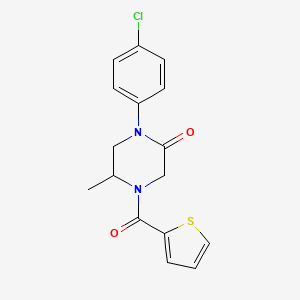

![2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5537337.png)

![1-benzyl-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5537348.png)

![6-(1-piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5537353.png)

![3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5537362.png)

![7-methyl-4,10-bis(trifluoroacetyl)-6,10-dihydro-4H-imidazo[4,5-g][1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B5537367.png)

![3-[(2-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5537371.png)

![2-(4-chlorophenyl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5537378.png)